[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate
CAS No.: 383146-41-6
Cat. No.: VC6918617
Molecular Formula: C17H17NO3S2
Molecular Weight: 347.45
* For research use only. Not for human or veterinary use.
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate - 383146-41-6](/images/structure/VC6918617.png)
Specification
CAS No. | 383146-41-6 |
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Molecular Formula | C17H17NO3S2 |
Molecular Weight | 347.45 |
IUPAC Name | [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16+ |
Standard InChI Key | AQSFAZQTBCMWPR-FBMGVBCBSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C |
Introduction
Structural Elucidation and Molecular Characteristics
The compound [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate features a benzothiopyran core fused with a sulfonated aromatic ring. The benzothiopyran moiety consists of a six-membered heterocyclic ring containing sulfur, while the 4-methylbenzenesulfonate group introduces a sulfonic acid ester functional group. Key structural attributes include:
Molecular Formula and Stereochemistry
The molecular formula is C₁₇H₁₇NO₃S₂, derived from the benzothiopyran core (C₁₀H₁₁NS) and the 4-methylbenzenesulfonate substituent (C₇H₆O₃S). The (4E) configuration indicates an E-geometry at the imine double bond connecting the benzothiopyran and sulfonate groups .
Key Functional Groups
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Benzothiopyran Ring: A sulfur-containing heterocycle analogous to chromenes but with sulfur replacing oxygen .
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4-Methylbenzenesulfonate: A sulfonate ester group conferring hydrophilicity and potential bioactivity .
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Imine Linkage: The (4E)-ylideneamino group bridges the two aromatic systems, influencing electronic conjugation .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 355.45 g/mol | Calculated |
Predicted LogP | 2.8 ± 0.5 | PubChem |
Hydrogen Bond Acceptors | 5 | Structural Analysis |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound likely involves multi-step protocols, drawing from methodologies used for related benzothiopyrans and sulfonates:
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Benzothiopyran Core Formation:
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Sulfonation and Imine Formation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Benzothiopyran cyclization | H₂SO₄, CH₃CN, 80°C | 65–78 | |
Sulfonate coupling | DIPC, DMAP, CH₂Cl₂, RT | 82 |
Stability and Reactivity
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The sulfonate group enhances aqueous solubility but may hydrolyze under strongly acidic or basic conditions .
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The imine linkage is susceptible to reduction, offering a pathway for derivatization (e.g., conversion to amines) .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: ~15 mg/mL (predicted) due to the sulfonate group .
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Lipophilicity: LogP = 2.8 suggests moderate membrane permeability .
Spectroscopic Characterization
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UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions in conjugated system) .
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NMR: Key signals include δ 7.8 ppm (sulfonate aryl protons) and δ 2.4 ppm (methyl group) .
Table 3: Selected NMR Data (DMSO-d₆)
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Benzothiopyran C6-CH₃ | 2.1 | Singlet |
Sulfonate aryl protons | 7.6–7.8 | Doublet |
Biological and Industrial Applications
Material Science Applications
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Ligand for Nanocrystals: Sulfonate groups can stabilize metal oxides in colloidal suspensions .
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Polymer Modification: Incorporation into hydrogels to enhance mechanical properties .
Analytical and Regulatory Considerations
Chromatographic Profiling
Regulatory Status
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Requires evaluation under REACH guidelines for industrial use.
Future Research Directions
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